Epicoprostanol

Overview

Description

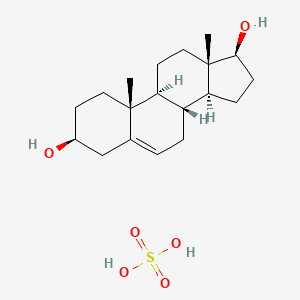

Epicoprostanol, also known as 5β-cholestan-3α-ol, is a sterol derivative primarily found in the feces of omnivores and carnivores. It is a product of microbial reduction of cholesterol and coprostanol in the gut. This compound is significant in environmental and archaeological studies as a biomarker for fecal contamination and dietary habits of ancient populations .

Mechanism of Action

Target of Action

Epicoprostanol, also known as Epicoprosterol, primarily targets platelets and vascular tissue . It is a prostaglandin that plays a crucial role in controlling functions such as blood pressure and muscle contractions .

Mode of Action

This compound interacts with its targets to bring about significant changes. It acts as a vasodilator , expanding blood vessels to increase blood flow . It also inhibits platelet aggregation, preventing the formation of blood clots . This dual action makes it effective in managing conditions like pulmonary hypertension .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the indirect metabolic pathway of cholesterol in the hindgut, with intermediates like 4-cholesten-3-one and coprostanone, and this compound as the end-product . This conversion is mediated by microbes present in the gut . The process helps facilitate the elimination of cholesterol from the body .

Pharmacokinetics

Drug likeness parameters indicate that a molecule’s adme properties can be inferred based on its similarity to molecules with known adme properties . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit platelet aggregation and act as a vasodilator . It interacts differently with rat adipocyte membranes, causing selective changes in membrane fluidity at different depths of the bilayer, which may modulate the activities of membrane-bound proteins such as enzymes and receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of faecal sterols in coastal and marine sediments is a reliable indicator of sewage contamination . The positive correlation of faecal sterols with antimicrobial resistance provides insight that antibiotic resistance genes can spread to areas away from point sources . This suggests that environmental factors can influence the action and distribution of this compound.

Biochemical Analysis

Biochemical Properties

Epicoprostanol plays a significant role in biochemical reactions, particularly in the reduction of cholesterol. It is synthesized by the gut microbiota through the microbial reduction of cholesterol . The enzymes involved in this process include cholesterol reductase, which facilitates the conversion of cholesterol to this compound. This interaction is crucial for maintaining cholesterol homeostasis in the body.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the absorption of cholesterol in the gut, thereby influencing lipid metabolism . Additionally, this compound can affect the expression of genes involved in cholesterol metabolism, further highlighting its role in cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of cholesterol absorption by interacting with proteins involved in the cholesterol uptake process . This inhibition leads to a decrease in cholesterol levels in the bloodstream, thereby contributing to cardiovascular health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the regulation of cholesterol metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce cholesterol absorption without adverse effects . At higher doses, there may be toxic effects, including disruptions in lipid metabolism and potential liver damage. These findings underscore the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It interacts with enzymes such as cholesterol reductase and other cofactors that facilitate its conversion from cholesterol . This interaction affects metabolic flux and the levels of metabolites involved in lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and lipid droplets . This localization is directed by targeting signals and post-translational modifications that guide this compound to its functional sites. The subcellular distribution of this compound is crucial for its activity and function in cholesterol metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epicoprostanol can be synthesized through the microbial reduction of cholesterol. The process involves the use of specific bacterial strains that convert cholesterol to coprostanol, which is further reduced to this compound. The reaction conditions typically include anaerobic environments and specific nutrient media to support bacterial growth.

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of sterols from natural sources, followed by microbial or chemical reduction processes. The sterols are first isolated from sources such as animal feces or sediments. They are then subjected to microbial fermentation or chemical reduction using reagents like hydrogen gas in the presence of a catalyst to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Epicoprostanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cholestanone derivatives.

Reduction: It can be further reduced to form more saturated sterol derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Cholestanone derivatives.

Reduction: More saturated sterol derivatives.

Substitution: Halogenated sterol derivatives

Scientific Research Applications

Epicoprostanol has several scientific research applications:

Environmental Studies: Used as a biomarker to trace fecal contamination in water bodies and sediments.

Archaeological Studies: Helps in understanding the dietary habits and presence of ancient populations based on fecal deposits.

Medical Research: Investigated for its role in cholesterol metabolism and potential therapeutic applications in managing cholesterol-related disorders.

Industrial Applications: Used in the formulation of sterol-based products and as a reference standard in analytical chemistry

Comparison with Similar Compounds

Epicoprostanol is similar to other sterol derivatives such as:

Coprostanol: Another fecal sterol derived from cholesterol, but with a different stereochemistry.

Cholestanol: A saturated sterol derivative with a similar structure but different biological origins.

Sitosterol: A plant sterol with a similar structure but different side chains.

Uniqueness: this compound is unique due to its specific microbial origin and its role as a biomarker for fecal contamination. Unlike plant sterols like sitosterol, this compound is exclusively found in animal feces, making it a valuable tool in environmental and archaeological studies .

Properties

IUPAC Name |

(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-KKFSNPNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046700 | |

| Record name | (3alpha,5beta)-Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-92-7 | |

| Record name | Epicoprostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicoprosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicoprostanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3alpha,5beta)-Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICOPROSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH3K1F9EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is epicoprostanol considered a useful biomarker for sewage contamination?

A1: Unlike cholesterol, which has diverse origins, coprostanol (5β-Cholestan-3β-ol) and its epimer this compound are formed exclusively in the gut of humans and higher mammals. Their presence in environmental samples, especially in specific ratios, can indicate fecal pollution from these sources. []

Q2: How does the ratio of coprostanol to this compound provide information about sewage treatment?

A2: The coprostanol/epicoprostanol ratio can help differentiate between treated and untreated sewage. Treated sewage tends to have a higher ratio, while untreated sewage exhibits a lower ratio. [, ]

Q3: Can this compound be used to identify fecal contamination sources beyond human waste?

A3: Yes, although coprostanol is often the primary focus, analyzing the combined profile of multiple fecal sterols, including this compound, can help differentiate between fecal matter from various animals, such as cows and pigs. [, , ]

Q4: How are fecal sterols used in archaeological research?

A4: Fecal sterols like this compound and coprostanol are persistent in soil and sediment, offering insights into past human and animal presence, dietary habits, and agricultural practices at archaeological sites. [, , ]

Q5: Can this compound be used to track the origin of organic matter in combined sewer systems?

A5: Research suggests that the presence and levels of this compound, along with other sterols, can help differentiate between sources like runoff water and sewage in combined sewer systems. []

Q6: How effective are biofilms in adsorbing this compound and other fecal sterols for sewage contamination assessment?

A6: Studies have demonstrated the potential of using natural biofilms as a tool for monitoring fecal sterols, including this compound, in aquatic environments due to their capacity to sorb hydrophobic compounds. []

Q7: Does this compound interact with cellular membranes differently than cholesterol?

A7: Yes, unlike cholesterol, which generally promotes membrane order, this compound, with its nonplanar ring structure and 3α-OH group, has been shown to promote rather than inhibit human sperm capacitation, suggesting a distinct interaction with membrane components. []

Q8: How does this compound affect the growth of Mycoplasma capricolum?

A8: this compound inhibits the growth of Mycoplasma capricolum, particularly by suppressing the synthesis of unsaturated phospholipids. This inhibition can be counteracted by supplementing the medium with cholesterol or phosphatidylcholine. [, ]

Q9: Are there any studies on the effects of this compound on cholesterol metabolism in the liver?

A9: In vitro studies on hamster liver microsomes indicate that this compound can inhibit the activity of cytochrome P450 oxysterol 7α-hydroxylase (CYP7B), an enzyme involved in bile acid synthesis from cholesterol. []

Q10: Does this compound affect the interaction between IK1 and maxi-K channels?

A10: Research shows that while cholesterol depletion weakens the interaction between IK1 and maxi-K channels, cholesterol enrichment strengthens this interaction. Interestingly, replacing cholesterol with this compound did not restore the interaction lost due to cholesterol depletion. This finding underscores the specific structural requirements for this interaction. []

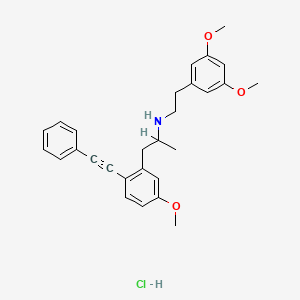

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C27H48O, and its molecular weight is 388.67 g/mol.

Q12: How does the structure of this compound differ from cholesterol?

A12: this compound is a stereoisomer of coprostanol, differing in the orientation of the hydroxyl group at the C3 position. While coprostanol has a 3β-OH group, this compound has a 3α-OH group. Both coprostanol and this compound are saturated derivatives of cholesterol, lacking the double bond in the B ring.

Q13: What analytical techniques are used to detect and quantify this compound in environmental samples?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound and other sterols in environmental matrices like sediments and water. [, , , , , , , , ]

Q14: Are there alternative methods for analyzing this compound that are faster and more environmentally friendly?

A14: Yes, research is ongoing to develop faster and more eco-friendly methods for analyzing fecal sterols. For example, an efficient ethanol-based extraction protocol combined with a rapid alumina-ethanol elution clean-up has been proposed as an alternative to traditional methods for quantifying fecal steroids in marine sediments. []

Q15: Can liquid chromatography be used to analyze this compound?

A15: Yes, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS-MS) has been successfully used to determine this compound levels in environmental samples. []

Q16: Are there any advantages of using UHPLC-MS/MS for analyzing this compound compared to traditional GC-MS methods?

A16: Yes, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) offers several advantages for analyzing this compound and other sterols. This technique does not require derivatization, has lower limits of detection (LOD) and quantification (LOQ), and can effectively separate diastereoisomers like this compound and coprostanol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)